molecular formula C21H16N2O5S B2711558 N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 922107-03-7

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B2711558
CAS No.: 922107-03-7
M. Wt: 408.43
InChI Key: FYZMENNCZXGVON-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 5-methoxybenzofuran moiety at position 4 and a 2,3-dihydrobenzo[b][1,4]dioxine carboxamide group at position 2. Though explicit synthesis data for this compound is absent in the provided evidence, analogous thiazole-carboxamide derivatives (e.g., ) suggest that its preparation likely involves multi-step reactions, including cyclization, coupling (e.g., HATU-mediated amidation), and purification via HPLC or recrystallization . Characterization would employ NMR, HRMS, and elemental analysis to confirm structure and purity.

Properties

IUPAC Name

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5S/c1-25-13-6-7-15-12(8-13)9-18(27-15)14-11-29-21(22-14)23-20(24)19-10-26-16-4-2-3-5-17(16)28-19/h2-9,11,19H,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZMENNCZXGVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the wide range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways. These could potentially include pathways related to inflammation, pain perception, microbial growth, and tumor growth, among others.

Pharmacokinetics

Thiazole derivatives, in general, have diverse solubility profiles, which can influence their absorption and distribution. The metabolism and excretion of this specific compound would likely depend on its chemical structure and the specific enzymes present in the body.

Biological Activity

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Characteristics

The compound is characterized by several functional groups, including:

  • Benzofuran moiety : Known for its role in various biological activities.
  • Thiazole ring : Associated with antimicrobial and anticancer properties.
  • Dihydrobenzo[d][1,4]dioxine structure : Imparts additional pharmacological potential.

The molecular formula of the compound is C20H16N2O3SC_{20}H_{16}N_{2}O_{3}S, with a molecular weight of approximately 364.4 g/mol.

Target Proteins

The primary targets of this compound include:

  • Extracellular signal-regulated kinase 2 (ERK2) : Involved in cell signaling pathways that regulate cell growth and differentiation.
  • Fibroblast growth factor receptor 2 (FGFR2) : Plays a critical role in tissue repair and angiogenesis.

Biochemical Pathways

The interaction of this compound with ERK2 and FGFR2 can lead to modulation of various biochemical pathways, potentially inhibiting cell proliferation in cancer cells and affecting inflammatory responses .

Anticancer Properties

Research indicates that compounds with thiazole and benzofuran moieties exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can inhibit cancer cell growth through its action on microtubule dynamics, similar to established antitubulin agents .

Antimicrobial Activity

The compound has shown promising antibacterial activity against various bacterial strains. A study reported that derivatives containing thiazole rings exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria. The combination of thiazole and benzofuran structures may enhance the antimicrobial efficacy of this class of compounds .

Case Studies

  • In Vitro Cytotoxicity : A study evaluating the cytotoxic effects of thiazole derivatives showed that compounds similar to this compound exhibited IC50 values in the low micromolar range against cancer cell lines, indicating significant anticancer potential .
  • Anti-inflammatory Activity : Research has indicated that similar compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The anti-inflammatory effects were assessed through edema inhibition studies where certain derivatives displayed higher efficacy compared to standard anti-inflammatory drugs like diclofenac .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of ERK/FGFR,
AntimicrobialDisruption of bacterial cell function
Anti-inflammatoryCOX inhibition

Cytotoxicity Results

Compound NameIC50 (µM)Cell Line
This compound0.05 - 0.15Various Cancer Lines
Thiazole Derivative X0.10MCF7 (Breast Cancer)
Thiazole Derivative Y0.12HeLa (Cervical Cancer)

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiazole and benzofuran moieties exhibit various pharmacological properties, including:

  • Anticancer Activity : Studies have shown that benzofuran derivatives can act as amyloid imaging agents for detecting beta-amyloid plaques in Alzheimer's disease patients . The specific compound may inhibit cancer cell proliferation through interaction with key enzymes involved in tumor growth.
  • Anti-inflammatory Properties : Thiazole derivatives have been reported to possess anti-inflammatory effects by inhibiting certain inflammatory pathways. This suggests that N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide could be explored for treating inflammatory diseases.

Case Study 1: Anticancer Potential

A study investigated the anticancer effects of related benzofuran derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis in cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of thiazole derivatives. The study demonstrated that these compounds reduced pro-inflammatory cytokine levels in vitro and in vivo models of inflammation. This suggests that this compound could be a promising candidate for further development as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and analogs from the evidence:

Compound Core Structure Key Substituents Physicochemical Properties Reference
Target: N-(4-(5-Methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide Thiazole + carboxamide 5-Methoxybenzofuran, dihydrodioxine Data not provided in evidence N/A
Compound 4v (): N-(4-(Pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide derivative Thiazole + carboxamide Pyridin-4-yl, morpholinomethyl m.p. 178–180°C; HRMS-confirmed molecular mass
Compound: Biphenyl-thiazole-carboxamide Thiazole + carboxamide Biphenyl, cyclopropane MW 591.141216 (HRMS-confirmed)
Triazole-thione derivatives () 1,2,4-Triazole + thione Sulfonylphenyl, difluorophenyl IR νC=S 1247–1255 cm⁻¹; tautomerism observed

Key Observations :

  • Substituent Impact: The target’s 5-methoxybenzofuran group may enhance lipophilicity compared to 4v’s pyridinyl and morpholinomethyl substituents, which could improve aqueous solubility .
  • Heterocycle Core : Thiazole (target, 4v, ) vs. triazole () alters electronic properties and tautomeric behavior. Triazole-thiones exhibit tautomerism (thione vs. thiol forms), while thiazoles are more rigid .
Spectral Data Comparison
Parameter Target Compound Compound 4v Compound
¹H NMR Not available δ 8.55–8.57 (pyridinyl H), 3.78 (CH₂) Not detailed, but aromatic H expected
¹³C NMR Not available δ 166.8 (C=O), 148.8 (aromatic C) Confirmed via ¹³C NMR and HRMS
HRMS Not available Matches calculated MW 591.141216 (experimental vs. calculated)
IR Not available Not reported νC=S 1247–1255 cm⁻¹ ( analogs)

Implications of Structural Differences

  • Metabolic Stability : The dihydrodioxine group in the target may reduce oxidative metabolism compared to ’s biphenyl group, which is prone to CYP450-mediated hydroxylation .

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